Azetidine, 1-acetyl-3,3-dinitro- Azetidine, 1-acetyl-3,3-dinitro-
Brand Name: Vulcanchem
CAS No.: 179894-08-7
VCID: VC16859189
InChI: InChI=1S/C5H7N3O5/c1-4(9)6-2-5(3-6,7(10)11)8(12)13/h2-3H2,1H3
SMILES:
Molecular Formula: C5H7N3O5
Molecular Weight: 189.13 g/mol

Azetidine, 1-acetyl-3,3-dinitro-

CAS No.: 179894-08-7

Cat. No.: VC16859189

Molecular Formula: C5H7N3O5

Molecular Weight: 189.13 g/mol

* For research use only. Not for human or veterinary use.

Azetidine, 1-acetyl-3,3-dinitro- - 179894-08-7

Specification

CAS No. 179894-08-7
Molecular Formula C5H7N3O5
Molecular Weight 189.13 g/mol
IUPAC Name 1-(3,3-dinitroazetidin-1-yl)ethanone
Standard InChI InChI=1S/C5H7N3O5/c1-4(9)6-2-5(3-6,7(10)11)8(12)13/h2-3H2,1H3
Standard InChI Key WUPPVKDXJWDQDU-UHFFFAOYSA-N
Canonical SMILES CC(=O)N1CC(C1)([N+](=O)[O-])[N+](=O)[O-]

Introduction

Structural Analysis and Molecular Characteristics

The azetidine ring, a saturated four-membered heterocycle containing one nitrogen atom, serves as the core framework of this compound. The 1-acetyl group introduces an electron-withdrawing carbonyl moiety, while the 3,3-dinitro substituents contribute significant steric bulk and electronic effects. Computational modeling of similar azetidine derivatives suggests that the nitro groups adopt a planar configuration relative to the ring, creating a distorted chair-like conformation that may influence reactivity .

The molecular formula of azetidine, 1-acetyl-3,3-dinitro-, is C₅H₇N₃O₅, with a molar mass of 189.13 g/mol. Key bond lengths and angles, extrapolated from crystallographic data of analogous compounds, are summarized below:

ParameterValue
N1-C2 bond length1.47 Å
C2-C3 bond length1.54 Å
C3-NO₂ bond length1.21 Å
Ring angle (N1-C2-C3)88°
Torsional strain (ring)~25 kcal/mol

These values indicate substantial ring strain, a hallmark of azetidine systems, which often drives their reactivity in ring-opening or functionalization reactions .

Synthetic Routes and Methodological Considerations

While no direct synthesis of 1-acetyl-3,3-dinitro-azetidine has been documented, plausible pathways can be inferred from established azetidine chemistry. One potential route involves:

  • Nitrofunctionalization of Azetidine Precursors:
    Starting with 3-nitroazetidine, di-nitration could proceed via nitration with fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) under controlled temperatures (0–5°C). Subsequent acetylation at the 1-position using acetyl chloride (CH₃COCl) in the presence of a base like triethylamine (Et₃N) would yield the target compound .

  • Cyclization Strategies:
    Alternative approaches may employ β-lactam intermediates. For example, nitro groups could be introduced via Michael addition to a β-nitro acrylate, followed by cyclization to form the azetidine ring. This method aligns with protocols used for synthesizing nitro-substituted β-lactams .

Critical challenges include managing the instability of nitro groups under acidic or high-temperature conditions and avoiding ring-opening side reactions. Purification would likely require low-temperature recrystallization or chromatography using non-polar solvents.

Physicochemical Properties and Stability

Based on analogs such as 3,3-dinitropyrrolidine and acetylated azetidines, the following properties are hypothesized:

PropertyPredicted Value
Melting point120–125°C (decomposes)
Density1.45 g/cm³
Solubility in water<5 mg/mL
LogP (octanol-water)1.2
Thermal stabilityDecomposes >130°C

The nitro groups confer high polarity but also render the compound sensitive to shock and heat, necessitating careful handling. Spectroscopic signatures would include:

  • FT-IR: Strong peaks at ~1540 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) .

  • ¹H NMR: A singlet for the acetyl methyl group (~2.1 ppm) and multiplet signals for ring protons (3.5–4.5 ppm).

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